Tungsten boride (W2B5)

Descripción general

Descripción

Synthesis Analysis

Tungsten boride can be synthesized through various methods, including solid-state reactions between tungsten and amorphous boron powders. The formation of W2B5, along with other tungsten borides like W2B, WB, and WB4, has been observed when mixed powders with varying compositions are treated at temperatures ranging from 800 to 1550°C in an argon atmosphere. The optimal formation of W2B5 occurs at specific boron to tungsten ratios, highlighting the importance of stoichiometry in synthesizing this compound (Itoh et al., 1987).

Molecular Structure Analysis

Ab initio calculations and evolutionary simulations have been instrumental in exploring the molecular structure of tungsten borides. These studies have not only confirmed the existence of known stable compounds but also led to the discovery of novel stable and nearly stable phases of tungsten borides at different pressures. The complexity and richness of tungsten boride structures are evident from these investigations, providing valuable insights into their potential mechanical properties (Zhao et al., 2018).

Chemical Reactions and Properties

The reactivity of tungsten borides with other compounds, such as during the synthesis process involving boron carbide (B4C) and tungsten (W), indicates their complex chemical behavior. These interactions are crucial for understanding the synthesis routes and optimizing the production of tungsten boride materials with desired properties (Wang et al., 2020).

Physical Properties Analysis

The physical properties of tungsten borides, especially W2B5, are notable for their high hardness and potential superconductivity under certain conditions. Investigations into their superconducting properties and neutron diffraction studies offer fascinating insights into their physical characteristics, which are critical for applications requiring materials that exhibit both hardness and electrical conductivity (Kayhan et al., 2012).

Chemical Properties Analysis

First-principles calculations have been used to study the phase stability and mechanical properties of various tungsten borides, including W2B5. These studies have provided a comprehensive understanding of the thermodynamic and mechanical stabilities of these compounds, shedding light on their estimated hardness and suggesting potential applications based on their mechanical properties (Zhao et al., 2010).

Aplicaciones Científicas De Investigación

Formation Process and Phases : Tungsten borides, including W2B5, can be synthesized through solid-state reactions between tungsten and amorphous boron. The formation and crystallinity of these borides vary with temperature and boron content (Itoh et al., 1987).

Superconductivity : Some tungsten borides, like W2B4 (formerly known as W2B5), exhibit superconducting transitions. This feature is particularly intriguing for materials research and potential technological applications (Kayhan et al., 2012).

Hardness and Resistance Properties : Tungsten borides, including W2B5, are known for their high hardness, chemical inertness, and electronic conductivity. These properties make them suitable for abrasive, corrosion-resistant, and electrode materials in demanding environments (Khor et al., 2005).

Fusion Power Plant Shielding : In the context of fusion power plants, tungsten boride (W2B5) is evaluated for shielding applications. Its favorable properties include a significant reduction in neutron flux and gamma energy deposition compared to monolithic tungsten (Windsor et al., 2021).

High-Pressure Stability : The structural stability of W2B5 under high pressure has been studied, revealing its robustness and potential for high-pressure applications (Kumar et al., 2015).

Hydrogen Evolution Reaction (HER) Catalysis : Nanostructured tungsten borides, including W2B5, show promising performance in catalyzing the hydrogen evolution reaction, an essential process in water splitting technology (Wang et al., 2019).

Synthesis Methods : Various methods for synthesizing tungsten borides, such as high-temperature electrochemical synthesis, have been explored. These methods affect the phase composition, particle size, and morphology of the product (Cao et al., 2011).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Propiedades

InChI |

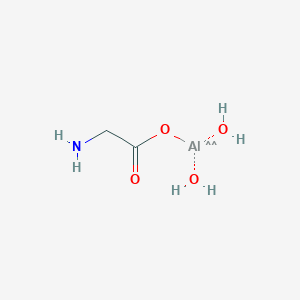

InChI=1S/5B.2W | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOKLXRCTOUPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B].[B].[B].[B].[B].[W].[W] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B5W2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00422824 | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boranylidyne($l^{2} | |

CAS RN |

12007-98-6, 149027-54-3 | |

| Record name | Tungsten boride (W2B5) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tungsten boride (W2B5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00422824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)

![(1S,6R)-3,3,7,7-tetramethyl-4-oxabicyclo[4.1.0]heptan-5-one](/img/structure/B82753.png)

![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)